molecular formula C7H8ClN3O B13485425 7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride

7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride

Cat. No.: B13485425
M. Wt: 185.61 g/mol
InChI Key: WJIPRVHRTCGANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both amino and hydroxyl groups in the molecule makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride typically involves the condensation of 2-aminopyridine with suitable aldehydes or ketones. One common method is the CuI-catalyzed aerobic oxidative synthesis, which involves the reaction of 2-aminopyridines with acetophenones . This reaction is compatible with a broad range of functional groups and can be carried out under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of imidazo[1,2-a]pyridine derivatives with various functional groups.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with different substituents at the amino or hydroxyl positions.

Mechanism of Action

The mechanism of action of 7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific bacterial enzymes .

Comparison with Similar Compounds

Uniqueness: 7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups, which allows for diverse chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

7-aminoimidazo[1,2-a]pyridin-2-ol;hydrochloride

InChI

InChI=1S/C7H7N3O.ClH/c8-5-1-2-10-4-7(11)9-6(10)3-5;/h1-4,11H,8H2;1H

InChI Key

WJIPRVHRTCGANU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1N)O.Cl

Origin of Product

United States

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